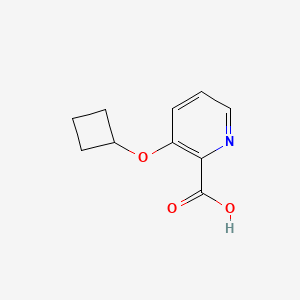
3-Cyclobutoxypyridine-2-carboxylic acid
説明
科学的研究の応用
Biological Activity and Complex Formation
The incorporation of carboxylic acid functionalities into 2,2′-bipyridine impacts biological activities such as DNA/protein binding, antioxidant activity, and cytotoxicity. Research involving ruthenium(II) complexes synthesized with bipyridine and bipyridine dicarboxylic acids demonstrated their binding to CT-DNA via groove binding and to bovine serum albumin (BSA) through static quenching mode. These complexes exhibited significant antioxidant properties and cytotoxic specificity towards cancer cells, highlighting the potential for therapeutic applications (Kamatchi et al., 2017).
Photophysics and Proton Transfer
An ab initio study on the excited state proton transfer mediated photophysics of 3-hydroxy-picolinic acid (a closely related compound) revealed the role of the carboxylic group in proton transmission, emphasizing the significance of conical intersections in photophysics. This study underscores the intricate mechanisms governing the excited states of such molecules, offering insights into their photophysical properties (Rode & Sobolewski, 2012).
Synthesis and Medicinal Chemistry
Research into synthesizing 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction highlights the application of 3-Cyclobutoxypyridine-2-carboxylic acid derivatives in medicinal and biological sciences. This approach exemplifies the combinatorial chemistry techniques in developing compounds with potential therapeutic benefits (Marandi, 2018).
Metal Complexes and Insulin-Mimetic Activities
Metal complexes of 3-hydroxypyridine-2-carboxylic acid have been synthesized and characterized, showing insulin-mimetic activity. Such complexes offer a promising avenue for diabetes treatment by mimicking insulin's action, potentially addressing insulin resistance issues (Nakai et al., 2005).
Hydrogen Bonding and Supramolecular Chemistry
Studies on cocrystals involving cyclohexanetricarboxylic acid and bipyridine derivatives demonstrate the importance of acid-pyridine hydrogen bonding in forming neutral and ionic complexes. These findings contribute to the understanding of supramolecular architectures and their potential in designing new materials with tailored properties (Bhogala & Nangia, 2003).
Safety and Hazards
According to the safety data sheet, 3-Cyclobutoxypyridine-2-carboxylic acid should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical advice should be sought .
将来の方向性
While specific future directions for 3-Cyclobutoxypyridine-2-carboxylic acid are not found in the search results, there are ongoing researches on the catalytic decarboxylative transformations of carboxylic acids and the direct deoxygenative borylation of carboxylic acids , which could potentially open up new possibilities for this compound.
特性
IUPAC Name |
3-cyclobutyloxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)9-8(5-2-6-11-9)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYULAJSLCCEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)
![(E)-N'-[4-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2861184.png)
![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)
![N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)

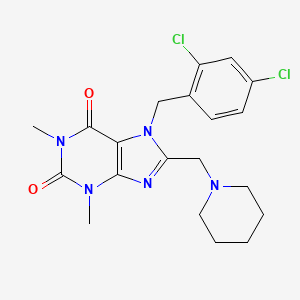
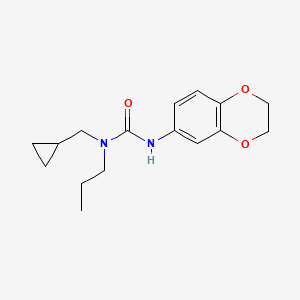
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)
![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)
![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)
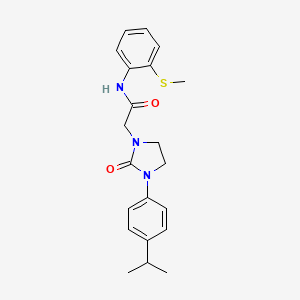
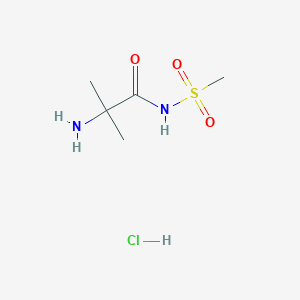
![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)